4-Amino-2-nitrophenol

概要

説明

4-Amino-2-nitrophenol (CAS 119-34-6, molecular formula C₆H₆N₂O₃) is a nitroaromatic compound with a molecular weight of 154.125 g/mol and a LogP of 0.96 . It is a major metabolite of 2,4-dinitrophenol (2,4-DNP), formed via nitroreductase-mediated reduction . Industrially, it serves as an oxidation base in semipermanent and permanent hair dyes . Analytical methods, such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases, are employed for its detection .

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-2-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the reduction of 2,4-dinitrophenol using hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20 to 100°C. The pH of the solution is maintained below 9.5 during the reduction process . Other methods include the use of sulfur dioxide in the presence of iron filings or hydrazine in the presence of copper or iron powder .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using sulfidic reducing agents. These methods are optimized for higher yields and safety, minimizing the use of hazardous reactants and ensuring environmental compliance .

化学反応の分析

Oxidation Reactions

Benzoquinone imine formation occurs when 4-amino-2-nitrophenol reacts with hydrogen peroxide (H₂O₂), a process central to its use in hair dyes. The amino group oxidizes to form a reactive benzoquinone imine intermediate, enabling coupling with other dye precursors to produce colored compounds .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of amino group | H₂O₂, alkaline medium | Benzoquinone imine intermediate |

In biological systems, metabolic oxidation via cytochrome P450 enzymes generates N-hydroxylated intermediates , which can form DNA-adducts through electrophilic nitrenium ions .

Reduction Reactions

The nitro group undergoes enzymatic reduction (e.g., by nitroreductases) to form hydroxylamine derivatives, though full reduction to an amine is not observed due to the existing amino group . Industrial synthesis of related isomers (e.g., 2-amino-4-nitrophenol) involves partial reduction of dinitrophenols using agents like sodium hydrosulfide (NaHS), suggesting similar pathways could apply .

Acid-Base Reactions

The compound reacts with:

-

Strong bases : Deprotonates the phenolic -OH group (pKa ≈ 7.8 ), forming water-soluble phenolate salts.

-

Strong acids : Protonates the amino group, enhancing solubility in acidic media .

| Reaction Type | Reagent/Environment | Outcome | Reference |

|---|---|---|---|

| Deprotonation | NaOH | Phenolate salt formation | |

| Protonation | HCl | Amino group protonation |

Conjugation and Metabolic Reactions

This compound undergoes phase II metabolism via:

-

N-acetylation : Acetyl-CoA transfers an acetyl group to the amino group.

-

Sulfation/glucuronidation : Conjugation at the hydroxyl group enhances excretion .

| Metabolic Pathway | Enzyme System | Conjugate Formed | Reference |

|---|---|---|---|

| N-acetylation | N-acetyltransferases | Acetylated metabolite | |

| Sulfation | Sulfotransferases | Sulfate ester |

Reactivity with Electrophiles

The amino group reacts with:

-

Acid chlorides/anhydrides : Forms amides or esters (e.g., acetylation with acetic anhydride) .

-

Electrophilic aromatic substitution : Nitro groups direct incoming electrophiles to meta/para positions .

Polymerization and Coupling

In hair dye formulations, this compound participates in oxidative coupling with other intermediates (e.g., aminophenols), forming polymeric dyes through C–N or C–O bond formation .

科学的研究の応用

Chemical Properties and Structure

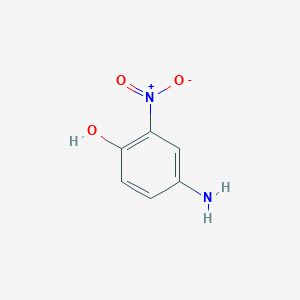

4-Amino-2-nitrophenol is a derivative of nitrophenol, characterized by the presence of both amino and nitro functional groups. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 99-57-0

Industrial Applications

Dye Manufacturing

This compound is primarily utilized in the textile industry for dyeing purposes. It is a key component in the formulation of:

- Mordant Dyes : These dyes are used for coloring textiles made from natural fibers such as wool, silk, and cotton. The mordanting process enhances the dye's adherence to fabrics.

- Hair Dyes : The compound is commonly found in semipermanent hair dyes due to its ability to impart vibrant colors while being stable during application .

Table 1: Applications in Dye Manufacturing

| Application Type | Description | Example Use |

|---|---|---|

| Mordant Dyes | Enhances color adherence | Wool and silk dyeing |

| Hair Dyes | Provides color to hair | Semipermanent hair dyes |

Cosmetic Applications

Research indicates that this compound is used in various cosmetic formulations, particularly in hair coloring products. Studies have shown that it can penetrate human skin effectively, which raises considerations regarding its safety and potential health effects .

Table 2: Cosmetic Formulations

| Cosmetic Type | Concentration (wt/wt) | Absorption Rate (%) |

|---|---|---|

| Oxidative Hair Dye | ~3% | 0.59% |

| Semipermanent Dye | ~1.85% | 0.74% |

Toxicological Research

The National Toxicology Program (NTP) has conducted extensive studies on the toxicological effects of this compound due to its widespread use and potential health risks. Notably, findings suggest some evidence of carcinogenic activity in male rats exposed to high doses over extended periods .

Case Study: NTP Toxicology Studies

In a series of studies involving F344/N rats and B6C3F1 mice, researchers administered varying doses of this compound to evaluate its carcinogenic potential:

- Duration : Studies conducted over 15 days, 13 weeks, and up to 2 years.

- Findings : Increased incidences of renal tumors were observed in male rats, indicating a potential link between exposure and carcinogenicity .

Environmental Impact

The environmental implications of using this compound are also significant. Its persistence in wastewater from dye manufacturing can lead to contamination of water sources, necessitating careful management and regulation.

作用機序

The mechanism of action of 4-Amino-2-nitrophenol involves its interaction with biological molecules through its amino and nitro groups. These functional groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Key Properties of 4-Amino-2-Nitrophenol and Analogs

Key Differences :

- Substituent Position: this compound has amino and nitro groups at positions 4 and 2, respectively. Its isomer, 2-amino-4-nitrophenol, reverses these positions, leading to higher density and distinct applications .

Toxicity Profiles

Table 2: Toxicity Parameters (Data from Genetic Algorithm Study )

| Compound | Toxicity Parameter 1 | Toxicity Parameter 2 | Toxicity Parameter 3 |

|---|---|---|---|

| This compound | 0.88 | 0.71 | 0.84 |

| 1,2,3-Trihydroxybenzene | 0.85 | 0.49 | 0.87 |

| 3-Chlorophenol | 0.87 | 0.60 | 0.31 |

Key Findings :

- Carcinogenicity: this compound induces transitional-cell carcinomas in the urinary bladder of male rats (28% incidence at high doses) . It is classified as a "high" carcinogenicity concern under California Proposition 65 .

- Mutagenicity: Commercial-grade this compound is mutagenic in Salmonella strains TA98 and TA1538, but purified forms show conflicting results .

- coli growth but induces phenotypic antibiotic resistance via Lon protease modulation .

Comparison with Analogs :

- 2-Amino-4-nitrophenol: Predominant metabolite of 2,4-DNP (75% of amine metabolites vs. 23% for this compound) . Less studied for carcinogenicity.

- 4-Amino-2-chlorophenol: Exhibits nephrotoxicity via bioactivation in renal cells, unlike nitro-substituted analogs .

Metabolic Pathways

This compound is primarily formed during 2,4-DNP metabolism in liver homogenates, constituting 23% of amine metabolites under optimal conditions . It is further reduced to 2,4-diaminophenol, albeit at lower rates than 2-amino-4-nitrophenol . In contrast, 2-amino-4-nitrophenol is metabolized more slowly, leading to accumulation of ether-insoluble compounds .

生物活性

4-Amino-2-nitrophenol (4-A2NP) is an organic compound with the chemical formula CHNO. It is primarily used in the dye industry and as a precursor in the synthesis of various chemical compounds. Given its widespread use, understanding its biological activity is crucial, particularly concerning its potential carcinogenicity and mutagenicity.

Carcinogenicity Studies

A series of studies have investigated the carcinogenic potential of this compound. Notably, the National Cancer Institute (NCI) conducted animal studies that indicated an increase in tumor incidence in rats and mice administered the compound. The results showed no significant increase in tumor incidence relative to controls; however, some evidence suggested a potential for carcinogenic activity under specific conditions .

Key Findings from Animal Studies:

- Study Design : Rats and mice were fed varying doses of this compound.

- Results : No deaths were reported, but increased incidences of tumors were noted in certain groups .

- Table 1: Summary of Tumor Incidence in Animal Studies

| Species | Dose (mg/kg) | Tumor Type | Incidence (%) |

|---|---|---|---|

| Rats | 20 | Renal Cortical Adenomas | Increased |

| Mice | 40, 100, 200 | Lung Tumors | No significant increase |

Mutagenicity Assessments

This compound has been evaluated for mutagenic properties using various assays. In vitro studies using the mouse lymphoma cell line L5178Y revealed that the compound exhibits mutagenic activity, particularly when metabolic activation systems are employed. The addition of Aroclor-induced liver homogenate significantly increased mutagenic responses .

Key Findings from Mutagenicity Studies:

- Assay Types : Mouse lymphoma assay, Salmonella mutagenicity tests.

- Results : Induced mutations in bacterial cells and morphological transformations in mammalian cells.

- Table 2: Mutagenicity Results

| Test System | Metabolic Activation | Result |

|---|---|---|

| L5178Y Mouse Lymphoma | Yes | Mutagenic |

| Salmonella TA98/TA100 | Yes | Mutagenic |

| Chinese Hamster Ovary | Yes/No | Induced chromosomal aberrations |

Genotoxicity Evidence

Genotoxicity studies indicate that this compound can induce sister chromatid exchanges and chromosomal aberrations. These findings suggest a potential risk for genetic damage associated with exposure to this compound .

Case Study: Occupational Exposure

A case study involving workers in dye manufacturing highlighted the potential health risks associated with prolonged exposure to this compound. Workers exhibited elevated levels of genotoxic markers, supporting laboratory findings regarding the compound's mutagenic properties.

Research Findings Summary

- Research Context : Various studies have linked exposure to this compound with increased genetic damage.

- Implications : The findings underscore the need for stringent occupational safety measures.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 4-amino-2-nitrophenol?

- Category : Basic (Synthesis and Characterization)

- Methodological Answer : Synthesis typically involves nitro reduction of 2,4-dinitrophenol via enzymatic or chemical pathways. For characterization, use high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and identify impurities. Spectroscopic methods (e.g., UV-Vis, FTIR) and mass spectrometry (MS) validate structural integrity. Melting point determination (125–127°C) and elemental analysis ensure consistency with theoretical values (C₆H₆N₂O₃, MW 154.12) .

Q. How can researchers resolve contradictions in mutagenicity data for this compound?

- Category : Basic (Toxicological Screening)

- Methodological Answer : Conflicting mutagenicity results (e.g., positive in S. typhimurium TA98/TA1538 vs. negative in purified samples) arise from impurities in commercial-grade compounds. To address this:

- Purify samples rigorously (e.g., recrystallization, column chromatography).

- Use Ames test protocols with metabolic activation (S9 mix) and multiple strains (TA97, TA98, TA1538).

- Cross-validate findings with independent assays (e.g., mammalian cell mutagenicity tests) .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Category : Basic (Metabolism and Toxicology)

- Methodological Answer : this compound is a metabolite of 2,4-dinitrophenol (2,4-DNP) via nitroreductase activity. In vivo, it undergoes rapid conjugation (glucuronidation/sulfation) and excretion. In rats, plasma concentrations peak within 30 minutes post-administration, with a metabolite ratio of 7.9:1 (2-amino-4-nitrophenol:this compound). Use HPLC or LC-MS to quantify metabolites in biological matrices .

Advanced Research Questions

Q. How do species-specific differences impact the toxicokinetics of this compound?

- Category : Advanced (Toxicokinetics)

- Methodological Answer : Rodent models show rapid metabolism (t₁/₂ < 6 hours), while human data are limited. To assess species differences:

- Compare in vitro liver microsome assays (rat vs. human) for nitroreduction rates.

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships.

- Monitor urinary excretion profiles for glucuronide/sulfate conjugates in cross-species studies .

Q. What computational models predict the environmental toxicity of this compound?

- Category : Advanced (Environmental Chemistry)

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, nitro group reactivity) with ecotoxicity endpoints. For example:

- Acute toxicity in Daphnia magna: EC₅₀ = 0.88 mg/L.

- Use GA-ANN (genetic algorithm-artificial neural network) hybrid models to predict bioaccumulation and persistence in aquatic systems .

Q. How can advanced chromatographic techniques improve sensitivity in detecting this compound?

- Category : Advanced (Analytical Chemistry)

- Methodological Answer : Optimize ultra-HPLC (UHPLC) with tandem MS (MS/MS) for trace-level detection:

- Column: C18 reverse phase (1.7 µm particle size).

- Mobile phase: Gradient of 0.1% formic acid in acetonitrile/water.

- Limit of detection (LOD): <1 ng/mL in plasma. Validate with isotope-labeled internal standards (e.g., ¹³C₆-4-amino-2-nitrophenol) .

Q. What in vitro systems best replicate the hepatic metabolism of this compound?

- Category : Advanced (In Vitro Toxicology)

- Methodological Answer : Primary hepatocytes or HepG2 cells under oxygen-controlled conditions mimic in vivo nitroreduction. Key steps:

- Incubate with 2,4-DNP and cofactors (NADPH, FAD).

- Measure metabolite kinetics via LC-MS.

- Compare with liver homogenate assays, where 81% of 2,4-DNP converts to aminonitrophenols (75% 2-amino-4-nitrophenol, 23% this compound) .

Q. How do structural modifications influence the mutagenic potency of this compound derivatives?

- Category : Advanced (Structure-Activity Relationships)

- Methodological Answer : Introduce substituents (e.g., Cl, CH₃) at the benzene ring and test mutagenicity in TA98 ± S9 mix. For example:

- 4-Amino-3-nitrophenol (logP = 1.85) shows higher mutagenicity than the 2-nitro isomer.

- Use molecular docking to assess DNA adduct formation potential with nitroreductase enzymes .

Q. What ethical considerations arise when interpreting contradictory toxicity data for this compound?

- Category : Advanced (Research Ethics)

- Methodological Answer : Address discrepancies by:

- Disclosing purity levels, solvent systems, and batch variability in publications.

- Applying the CONSORT framework for in vivo studies to ensure reproducibility.

- Collaborating with independent labs to validate findings, as seen in the Shahin et al. (1982 vs. 1985) studies .

Q. Can resin hemoperfusion effectively remove this compound in acute poisoning cases?

- Category : Advanced (Clinical Toxicology)

- Methodological Answer :

In 2,4-DNP-poisoned patients, resin hemoperfusion reduces plasma toxin levels by 40–60%. Protocol: - Monitor plasma concentrations hourly via GC-MS.

- Use Amberlite XAD-4 resin for optimal adsorption.

- Combine with supportive therapies (e.g., cooling for hyperthermia) .

特性

IUPAC Name |

4-amino-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHODQVWERNSQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020064 | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline] | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 12 mm Hg | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark-red plates or needles from water and ethanol | |

CAS No. |

119-34-6 | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3499RCQ6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °F (NTP, 1992), 131 °C | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。